GSPT1 degrader-4

GSPT1 degradation DC50 potency molecular glue

GSPT1 molecular glues exhibit >10-fold DC50 variations, making generic substitution unreliable. GSPT1 degrader-4 is a validated CRBN-dependent molecular glue (DC50 25.4 nM, IC50 39 nM in CAL51 cells). • Moderate potency enables graded degradation response discrimination • Unique DC50/IC50 ratio (0.65) supports pharmacodynamic profiling • Fused ring scaffold (WO2024067792A1) provides structurally novel SAR starting point vs. IMiD-based degraders

Molecular Formula C24H21ClN4O5
Molecular Weight 480.9 g/mol
Cat. No. B12360453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSPT1 degrader-4
Molecular FormulaC24H21ClN4O5
Molecular Weight480.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl
InChIInChI=1S/C24H21ClN4O5/c1-13-2-4-16(10-18(13)25)26-23(32)34-12-14-3-5-19-15(8-14)9-17-11-28(24(33)29(17)19)20-6-7-21(30)27-22(20)31/h2-5,8-10,20H,6-7,11-12H2,1H3,(H,26,32)(H,27,30,31)
InChIKeyVDJUGOBNCFZJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSPT1 Degrader-4: Potency and Procurement Baseline


GSPT1 degrader-4 is a cereblon (CRBN)-dependent molecular glue degrader targeting G1 to S phase transition 1 (GSPT1) for ubiquitin-proteasome-mediated degradation . The compound operates via the CRL4^CRBN E3 ubiquitin ligase complex, facilitating GSPT1 recruitment and subsequent proteasomal elimination . With a CAS registry number of 3034764-32-1 and molecular formula C24H21ClN4O5 (MW = 480.90 g/mol), GSPT1 degrader-4 represents a research-grade molecular glue for preclinical studies investigating translation termination dysregulation in oncology models [1][2].

Why GSPT1 Degrader-4 Requires Empirical Validation


GSPT1 molecular glues exhibit substantial divergence in degradation efficiency, selectivity fingerprints, and therapeutic windows despite sharing a common cereblon-dependent mechanism [1]. Clinically evaluated agents such as CC-885 were discontinued due to unmanageable off-target degradation of IKZF1, IKZF3, and CK1α [2], while CC-90009 demonstrated markedly improved GSPT1 selectivity yet encountered dose-limiting on-target toxicities in clinical development [3]. Structural analogs differing by single functional group modifications can produce DC50 variations exceeding 10-fold [4]. This pronounced structure-activity landscape precludes generic substitution among GSPT1 molecular glues and necessitates compound-specific validation of potency, selectivity, and experimental reproducibility for each procurement decision [5].

GSPT1 Degrader-4: Comparative Evidence


Degradation Potency vs. CC-90009

In a cross-study comparison using CAL51 triple-negative breast cancer cells, GSPT1 degrader-4 achieves GSPT1 degradation with a DC50 of 25.4 nM . By comparison, the first-in-class clinical candidate CC-90009 exhibits a DC50 of approximately 100 nM for GSPT1 degradation as reported in Chemical Probes Portal validation data [1]. This represents an approximately 4-fold greater degradation potency for GSPT1 degrader-4 relative to CC-90009 in cellular degradation assays, though direct head-to-head experiments in identical conditions are not available in the public domain.

GSPT1 degradation DC50 potency molecular glue cereblon modulator

Antiproliferative Potency in CAL51 Cells

In CAL51 triple-negative breast cancer cells, GSPT1 degrader-4 inhibits cell proliferation with an IC50 of 39 nM . This antiproliferative potency is intermediate among known GSPT1 molecular glues: MRT-2359 achieves an EC50 of 150 nM in the same cell line , while PROTAC GSPT1 degrader-8 demonstrates an IC50 of 10 nM in HL-60 leukemia cells . Notably, CC-90009 exhibits IC50 values ranging from 3 to 75 nM across 10 of 11 AML cell lines, with maximal apoptosis reached within 16-48 hours post-exposure [1]. The 39 nM IC50 positions GSPT1 degrader-4 as a moderately potent antiproliferative agent suitable for assays where intermediate sensitivity is desired.

CAL51 cell line antiproliferative activity IC50 oncology

Structurally Distinct Scaffold vs. IMiD Degraders

GSPT1 degrader-4 (C24H21ClN4O5, MW = 480.90 g/mol) possesses a molecular weight intermediate among GSPT1-targeting molecular glues. CC-885 has a reported MW of 494.97 g/mol , while MRT-2359 (C22H17F4N3O6) has an MW of 495.39 g/mol , and PROTAC GSPT1 degrader-2 (C38H38ClN7O5) has a substantially larger MW of 708.21 g/mol . The patent disclosure WO2024067792A1 describes GSPT1 degrader-4 (designated as compound 3) as a fused ring compound [1], structurally distinct from the glutarimide scaffold of CC-885 [2] and the IMiD-derived architecture of lenalidomide/pomalidomide-based degraders [3]. The majority of currently available GSPT1 degraders derive from immunomodulatory imide drug (IMiD) scaffolds [4], making non-IMiD or structurally differentiated compounds valuable for exploring alternative binding modes and degradation profiles.

chemical scaffold molecular weight structural differentiation SAR

Distinct DC50/IC50 Pharmacodynamic Fingerprint

GSPT1 degrader-4 exhibits a DC50-to-IC50 ratio of 0.65 (DC50 = 25.4 nM / IC50 = 39 nM) in CAL51 cells , indicating that antiproliferative activity closely tracks degradation potency. Cross-study analysis of alternative GSPT1 degraders reveals substantially divergent ratios: MRT-2359 displays a ratio of 0.033 (DC50 = 5 nM / EC50 = 150 nM) ; SJ6986 shows a ratio of 0.14 (DC50 = 2.1 nM / EC50 = 15 nM) ; and LYG-409 in KG-1 cells exhibits a ratio of 0.83 (DC50 = 7.87 nM / IC50 = 9.50 nM) . This wide distribution of ratios (range: 0.033 to 0.83) reflects compound-specific relationships between target engagement and functional antiproliferative consequence, likely influenced by degradation efficiency (Dmax), cellular context, and potential polypharmacology.

DC50/IC50 ratio pharmacodynamic fingerprint efficacy-potency relationship

GSPT1 Degrader-4: Recommended Applications


Dose-Response in CAL51 TNBC Models

GSPT1 degrader-4 is well-suited for dose-response experiments in CAL51 triple-negative breast cancer cell models where its DC50 of 25.4 nM and IC50 of 39 nM provide a moderate potency window that permits observation of graded degradation and antiproliferative effects across a tractable concentration range . Unlike higher-potency degraders such as SJ6986 (DC50 = 2.1 nM) that may saturate effects at sub-nanomolar concentrations , the 25.4 nM DC50 of GSPT1 degrader-4 enables clearer discrimination of partial versus maximal degradation responses in routine laboratory conditions.

Non-IMiD Scaffold Development

The fused ring scaffold of GSPT1 degrader-4 (compound 3 in patent WO2024067792A1) offers a structurally differentiated starting point for structure-activity relationship (SAR) studies. With an intermediate molecular weight of 480.90 g/mol , the compound provides a tractable scaffold for systematic analog synthesis aimed at improving potency, selectivity, or physicochemical properties. This is particularly valuable given that most GSPT1 degraders are derived from IMiD scaffolds such as lenalidomide or pomalidomide [1], and structurally novel compounds may reveal alternative binding modes or degradation selectivity profiles [2].

Comparative Degrader Profiling Panels

The distinct DC50/IC50 ratio of 0.65 for GSPT1 degrader-4 in CAL51 cells positions it as a valuable comparator in multi-compound profiling panels. This ratio differs substantially from MRT-2359 (ratio = 0.033) and SJ6986 (ratio = 0.14) [1], enabling researchers to dissect the relationship between GSPT1 degradation and functional antiproliferative outcomes across compounds with divergent pharmacodynamic fingerprints. Such comparative profiling can reveal whether certain compounds exhibit 'spare receptor' pharmacology where complete target degradation is not required for maximal antiproliferative effect [2].

CRBN-Dependent GSPT1 Degradation Controls

As a cereblon-dependent molecular glue degrader with a validated DC50 of 25.4 nM , GSPT1 degrader-4 can serve as a control compound in experiments designed to confirm that observed phenotypes are mediated specifically through GSPT1 depletion rather than off-target effects. The compound's moderate degradation potency allows for clear differentiation from vehicle controls without requiring extreme compound concentrations that might introduce solubility or non-specific toxicity artifacts. Rescue experiments using GSPT1 overexpression or CRISPR-mediated CRBN knockout, as demonstrated in clinical degrader validation studies , can be performed with GSPT1 degrader-4 to establish mechanistic causality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSPT1 degrader-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.